molecular formula C9H8FNO B13554400 2-Fluoro-5-(2-hydroxyethyl)benzonitrile

2-Fluoro-5-(2-hydroxyethyl)benzonitrile

Cat. No.: B13554400
M. Wt: 165.16 g/mol
InChI Key: OZCRKXJOKHESTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(2-hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H8FNO. It is a derivative of benzonitrile, characterized by the presence of a fluoro group at the second position and a hydroxyethyl group at the fifth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2-hydroxyethyl)benzonitrile typically involves multi-step reactions. One common method includes the nucleophilic aromatic substitution of a fluoro-substituted benzonitrile with an appropriate hydroxyethylating agent. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-hydroxyethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-5-(2-hydroxyethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with active sites, while the hydroxyethyl group increases its solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(2-hydroxyethyl)benzonitrile is unique due to the presence of both a fluoro and a hydroxyethyl group, which confer distinct chemical and physical properties. The fluoro group enhances the compound’s stability and reactivity, while the hydroxyethyl group improves its solubility and potential biological activity. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

2-fluoro-5-(2-hydroxyethyl)benzonitrile

InChI

InChI=1S/C9H8FNO/c10-9-2-1-7(3-4-12)5-8(9)6-11/h1-2,5,12H,3-4H2

InChI Key

OZCRKXJOKHESTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCO)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.